Hydrogen‑Bond Acceptor Capacity Distinguishes the 3‑Methoxyphenoxy Scaffold from Simple Phenyl or Tolyl Analogs
The target compound possesses 6 hydrogen‑bond acceptors (HBA) and 1 hydrogen‑bond donor (HBD) according to PubChem‑computed descriptors [1]. In contrast, the m‑tolyl analog (N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide) has only 4 HBA and 1 HBD [2]. The additional two HBA in the target compound originate from the methoxy and phenoxy oxygens, which can engage in key polar interactions with target proteins or influence aqueous solubility.
| Evidence Dimension | Hydrogen‑bond acceptor count (Lipinski parameter) |
|---|---|
| Target Compound Data | HBA = 6, HBD = 1 |
| Comparator Or Baseline | N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide: HBA = 4, HBD = 1 |
| Quantified Difference | ΔHBA = 2 (target higher) |
| Conditions | Computed using Cactvs 3.4.8.18 (PubChem) |
Why This Matters
Higher HBA count can enhance solubility and polar binding interactions, which may improve oral bioavailability or target engagement relative to the m‑tolyl comparator.
- [1] PubChem Compound Summary: CID 16850014, 2-(3-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary: CID 25988635, N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide. National Center for Biotechnology Information (2025). View Source
